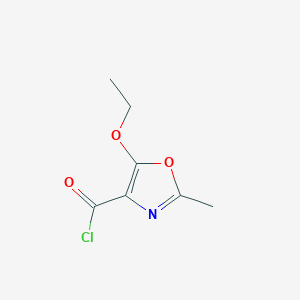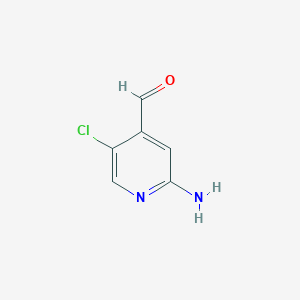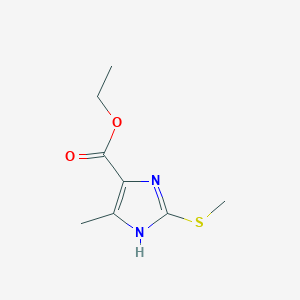![molecular formula C18H19ClN2O2 B13990212 {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile CAS No. 14185-80-9](/img/structure/B13990212.png)
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile is an organic compound with the molecular formula C15H16ClN2O2 This compound is characterized by the presence of a bis(2-hydroxyethyl)amino group attached to a phenyl ring, which is further connected to a chlorophenyl group via an acetonitrile linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired acetonitrile compound. The reaction conditions often include the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the bis(2-hydroxyethyl)amino moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate cellular signaling pathways by interacting with key proteins involved in signal transduction. These interactions ultimately lead to the observed biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-nitrophenyl)acetonitrile
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-methylphenyl)acetonitrile
Uniqueness
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile stands out due to the presence of the chlorophenyl group, which imparts unique chemical reactivity and biological activity. The chlorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives. Additionally, the chlorophenyl group contributes to the compound’s potential therapeutic properties, distinguishing it from other similar compounds.
Properties
CAS No. |
14185-80-9 |
|---|---|
Molecular Formula |
C18H19ClN2O2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-[4-[bis(2-hydroxyethyl)amino]phenyl]-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-5-1-14(2-6-16)18(13-20)15-3-7-17(8-4-15)21(9-11-22)10-12-23/h1-8,18,22-23H,9-12H2 |
InChI Key |
RLIIAINQSHRSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)
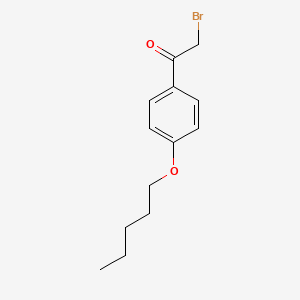

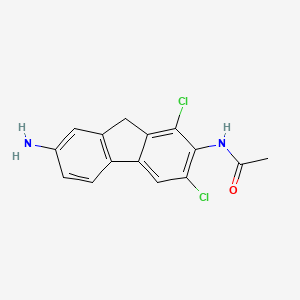
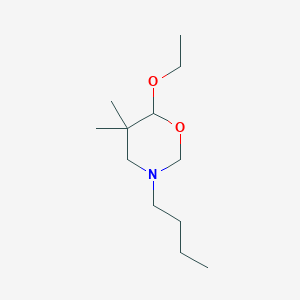
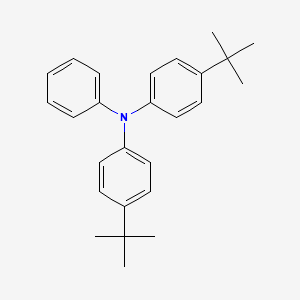
![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)

